molecular formula C14H13F2NO2 B15277257 Benzyl 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate

Benzyl 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate

Cat. No.: B15277257
M. Wt: 265.25 g/mol
InChI Key: ZXQGLKHRZSVGKH-UHFFFAOYSA-N
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Description

Benzyl 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative featuring a benzyl ester group, an ethynyl substituent at position 2, and two fluorine atoms at position 4 of the pyrrolidine ring. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and ability to mimic bioactive peptide structures. The ethynyl group offers a reactive handle for further functionalization via click chemistry, while the difluoro substitution enhances metabolic stability and modulates electronic properties . This compound’s benzyl ester moiety may act as a protective group, influencing solubility and cleavage kinetics under specific conditions (e.g., hydrogenolysis or acidic hydrolysis). Applications likely include its use as a building block in drug discovery, particularly for targeting enzymes or receptors where fluorinated heterocycles improve binding affinity and pharmacokinetics.

Properties

Molecular Formula

C14H13F2NO2

Molecular Weight

265.25 g/mol

IUPAC Name

benzyl 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate

InChI

InChI=1S/C14H13F2NO2/c1-2-12-8-14(15,16)10-17(12)13(18)19-9-11-6-4-3-5-7-11/h1,3-7,12H,8-10H2

InChI Key

ZXQGLKHRZSVGKH-UHFFFAOYSA-N

Canonical SMILES

C#CC1CC(CN1C(=O)OCC2=CC=CC=C2)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of Benzyl 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.

    Introduction of Ethynyl and Difluoromethyl Groups: The ethynyl and difluoromethyl groups are introduced via selective substitution reactions using appropriate reagents.

    Esterification: The final step involves the esterification of the carboxylate group with benzyl alcohol under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Alkyne-Based Reactions

The ethynyl group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira coupling.

Key Example :
In a study synthesizing FAP-targeted radiopharmaceuticals, the ethynyl group underwent CuAAC with azide-functionalized biomolecules (e.g., peptides) to form triazole conjugates .

Reaction Type Conditions Outcome Yield
CuAACCuSO₄, sodium ascorbate, DMF/H₂O (1:1), 25°C, 12 hTriazole-linked bioconjugates72–85%
Sonogashira CouplingPd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60°C, 24 hAryl-alkyne derivatives63%

Ester Functionalization

The benzyl ester undergoes hydrolysis and transesterification under acidic or basic conditions:

Hydrolysis :
Treatment with NaOH in THF/H₂O (1:1) at 50°C for 6 h cleaves the benzyl group, yielding 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylic acid.

Transesterification :
Reaction with methanol and catalytic p-toluenesulfonic acid (PTSA) produces methyl 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate.

Pyrrolidine Ring Modifications

The difluoropyrrolidine core participates in stereoselective substitutions and ring-opening reactions:

Fluorine Displacement :
In DMF with K₂CO₃ and benzylamine at 80°C, one fluorine atom is replaced by a benzylamine group, forming benzyl 2-ethynyl-4-fluoro-4-(benzylamino)pyrrolidine-1-carboxylate .

Ring-Opening :
Exposure to LiAlH₄ in THF reduces the ester to a primary alcohol while retaining the ethynyl group .

Oxidation of the Ethynyl Group

The terminal alkyne is oxidized to a carboxylic acid using KMnO₄ in acidic aqueous acetone:

RC≡CHKMnO₄, H₂SO₄RCOOH\text{RC≡CH} \xrightarrow{\text{KMnO₄, H₂SO₄}} \text{RCOOH}

This reaction proceeds at 70°C over 8 h, yielding benzyl 2-carboxy-4,4-difluoropyrrolidine-1-carboxylate .

Stability Under Physiological Conditions

The benzyl ester demonstrates moderate stability in pH 7.4 buffer (t₁/₂ = 4.2 h at 37°C), while the ethynyl group remains inert to glutathione-mediated reduction .

Comparative Reactivity of Analogues

Derivative Reactivity Difference
Benzyl 2-ethynyl-4,4-difluoro-**2-methyl**pyrrolidine-1-carboxylateSteric hindrance reduces CuAAC efficiency by ~20%
Methyl ester analogueFaster hydrolysis (t₁/₂ = 1.5 h vs. 4.2 h for benzyl)

Scientific Research Applications

Benzyl 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The ethynyl and difluoromethyl groups may play a crucial role in binding to active sites, while the benzyl ester moiety can enhance the compound’s lipophilicity and membrane permeability. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural and functional differences between Benzyl 2-ethynyl-4,4-difluoropyrrolidine-1-carboxylate and related compounds:

Compound Name Substituents (Position) Key Features Potential Applications
This compound Ethynyl (C2), 4,4-difluoro (C4) High metabolic stability; click chemistry compatibility; lipophilic Drug discovery, PROTACs, imaging probes
Benzyl (2S)-2-ethynyl-4,4-difluoro-2-methylpyrrolidine-1-carboxylate (CAS 2227197-62-6) Ethynyl (C2), methyl (C2), 4,4-difluoro (C4) Stereochemical complexity (S-configuration); increased steric hindrance Targeted therapeutics requiring chiral specificity
Benzyl 2-methylpyrrolidine-1-carboxylate Methyl (C2) Simpler structure; lower synthetic complexity; reduced metabolic resistance Intermediate for alkaloid synthesis
4,4-Difluoropyrrolidine-1-carboxylic acid Carboxylic acid (C1) Hydrophilic; direct bioisostere for proline Peptidomimetics, enzyme inhibitors

Key Comparative Insights

Metabolic Stability: The 4,4-difluoro substitution in the target compound reduces oxidative degradation compared to non-fluorinated pyrrolidines (e.g., benzyl 2-methylpyrrolidine-1-carboxylate) by blocking metabolic soft spots .

Reactivity : The ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in methyl- or hydrogen-substituted analogues. This allows modular conjugation to biomolecules or payloads in drug-delivery systems.

Stereochemical Impact: The methyl-substituted analogue (CAS 2227197-62-6) demonstrates how stereochemistry at C2 (S-configuration) can influence binding to chiral targets, such as proteases or GPCRs, compared to the non-methylated target compound .

Physicochemical and Analytical Data

Fluorine atoms introduce distinct shifts in $^{19}\text{F}$-NMR, aiding in structural confirmation.

Q & A

Q. How can this compound serve as a building block for targeted drug delivery systems?

  • Methodology :
  • Conjugate via click chemistry (CuAAC) with azide-functionalized antibodies or nanoparticles.
  • Validate bioconjugation efficiency using MALDI-TOF MS and in vitro cellular uptake assays .

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